Procuring fluorinated solvents often forces a trade-off: legacy C8 telomers carry PFOA risk, while perfluoroalkanes lack dipole for biphasic processes. TEH-6 (CAS 80793-17-5), a C6 fluorotelomer, is the compliant, high-performance alternative.
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(Perfluoro-n-hexyl)ethane (CAS 80793-17-5), also known as 1H,1H,2H,2H-perfluorooctane or TEH-6, is a high-purity semifluorinated alkane characterized by its distinct diblock structure comprising a perfluorohexyl segment and an ethyl group. As a C6 fluorotelomer derivative, it exhibits high chemical inertness, low surface tension, and a high density of approximately 1.546 g/mL, alongside a boiling point of 112.3 °C . These baseline properties make it a critical specialty solvent, precision cleaning agent, and surface modification additive. Unlike fully fluorinated perfluorocarbons, its hybrid structure introduces a molecular dipole that bridges the solubility gap between highly fluorinated and hydrogenated systems, rendering it valuable for advanced industrial and biomedical material procurement [1].
Procuring generic fluorinated solvents or legacy alternatives instead of (Perfluoro-n-hexyl)ethane introduces severe regulatory and operational risks. Substituting with legacy C8 equivalents, such as perfluorooctylethane (TEH-8), directly violates modern environmental compliance frameworks due to their degradation into highly restricted perfluorooctanoic acid (PFOA) [1]. Conversely, attempting to substitute with fully fluorinated pure perfluoroalkanes (e.g., perfluorohexane) fails in processability; pure perfluorocarbons lack the CH2-CF2 diblock dipole, resulting in severe hydrophobicity that prevents the accommodation of trace moisture required in specific biphasic extractions, while their significantly lower boiling points lead to higher evaporative solvent losses during open-bath cleaning[2].
In the evaluation of perfluorocarbon liquids (PFCLs) for biomedical applications, (Perfluoro-n-hexyl)ethane (referred to as 5H-PFO) demonstrates a quantifiably higher safety margin compared to common fluorinated impurities. A direct contact cytotoxicity assay validated under ISO 10993-5:2009 demonstrated that this compound remains non-cytotoxic at concentrations up to 970,000 ppm. In stark contrast, related fluorinated compounds such as 1H-perfluorooctane (1H-PFO) and perfluorooctanoic acid (PFOA) exhibited severe cytotoxicity thresholds (CC30) at 123,000 ppm and 28.4 ppm, respectively [1].
| Evidence Dimension | Cytotoxicity Concentration Threshold (CC30) |
| Target Compound Data | Non-cytotoxic at ≥970,000 ppm |
| Comparator Or Baseline | PFOA (28.4 ppm) and 1H-PFO (123,000 ppm) |
| Quantified Difference | >34,000-fold higher safety margin vs PFOA; >7-fold vs 1H-PFO |
| Conditions | In vitro direct contact cytotoxicity test (BALB3T3 and ARPE-19 cell lines, 24h exposure) |
Procuring high-purity (Perfluoro-n-hexyl)ethane eliminates the severe cytotoxicity risks associated with legacy perfluorooctane derivatives in sensitive biomedical formulations.
The global phase-out of C8 perfluoroalkyl substances under the Stockholm Convention has necessitated the transition to shorter-chain alternatives. (Perfluoro-n-hexyl)ethane (TEH-6) serves as a direct drop-in replacement for Perfluorooctylethane (TEH-8). While TEH-8 degrades into PFOA—a highly persistent, bioaccumulative, and toxic (PBT) substance—TEH-6 degrades into shorter-chain perfluorohexanoic acid (PFHxA) derivatives, which exhibit significantly faster environmental clearance and lower bioaccumulation potential [1]. TEH-6 maintains the low surface tension required for industrial cleaning, but bypasses the severe regulatory restrictions of C8 chemistry.
| Evidence Dimension | Regulatory Status and Degradation Pathway |
| Target Compound Data | C6 precursor (degrades to PFHxA, lower bioaccumulation) |
| Comparator Or Baseline | TEH-8 (C8 precursor, degrades to PFOA) |
| Quantified Difference | Complete avoidance of PFOA generation (0% PFOA yield) |
| Conditions | Environmental degradation and regulatory classification (Stockholm Convention) |
Procuring the C6 variant ensures long-term regulatory compliance and supply chain security for industrial cleaning and surface modification applications.
Pure perfluoroalkanes are extremely hydrophobic, limiting their utility in specific biphasic extractions requiring trace moisture. However, the semifluorinated diblock structure of (Perfluoro-n-hexyl)ethane introduces a specific dipole at the CH2-CF2 junction. This structural feature significantly enhances water solubility compared to bulk perfluoroalkanes. Experimental thermodynamic measurements reveal that water solubility in perfluoroalkylalkanes is quantifiably increased—up to approximately 500 times higher than predicted for pure perfluoroalkanes—driven by specific interactions between the water molecule and the central molecular dipole [1].
| Evidence Dimension | Trace Water Solubility |
| Target Compound Data | Highly enhanced solubility via CH2-CF2 dipole interaction |
| Comparator Or Baseline | Pure perfluoroalkanes (e.g., perfluorohexane) |
| Quantified Difference | ~500-fold higher water solubility than pure perfluoroalkane baselines |
| Conditions | Liquid-liquid interfacial tension and solubility measurements at 283 K–313 K |
This unique phase behavior allows buyers to utilize it as a specialized solvent in biphasic catalysis or surface treatments where pure perfluorocarbons fail to accommodate necessary trace moisture.
In precision cleaning and vapor degreasing workflows, solvent loss due to high volatility is a major cost driver. (Perfluoro-n-hexyl)ethane features a boiling point of 112.3 °C, which is significantly higher than that of pure perfluorohexane (~56 °C) . This elevated boiling point reduces evaporative losses at ambient temperatures while still allowing for residue-free drying. Consequently, facilities substituting pure perfluoroalkanes with this semifluorinated alkane can achieve more stable bath concentrations and lower overall solvent consumption.
| Evidence Dimension | Boiling Point / Volatility Indicator |
| Target Compound Data | 112.3 °C |
| Comparator Or Baseline | Pure perfluorohexane (~56 °C) |
| Quantified Difference | +56.3 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The higher boiling point directly translates to reduced evaporative solvent loss and improved worker safety during open-bath precision cleaning operations.
Due to its validated lack of cytotoxicity up to 970,000 ppm compared to PFOA, this compound is a highly suitable choice for formulating high-purity perfluorocarbon liquids used in sensitive biomedical applications, avoiding the severe risks of 1H-PFO or PFOA contamination [1].
As a C6 fluorotelomer, it serves as a direct, compliant drop-in replacement for legacy C8 solvents (TEH-8) in vapor degreasing and ultrasonic cleaning, ensuring zero PFOA generation while maintaining solvency for fluorinated oils[2].
Leveraging its CH2-CF2 molecular dipole, it is an effective solvent for biphasic systems that require the chemical inertness of a fluorocarbon but must accommodate trace moisture (~500-fold higher than pure perfluoroalkanes) [3].
Its elevated boiling point of 112.3 °C makes it a practical choice for open-bath cleaning facilities looking to minimize evaporative solvent loss and reduce operational costs compared to highly volatile pure perfluorohexane.